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molecular formula C7H11NO B120416 Quinuclidin-3-one CAS No. 3731-38-2

Quinuclidin-3-one

Cat. No. B120416
M. Wt: 125.17 g/mol
InChI Key: ZKMZPXWMMSBLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09433614B2

Procedure details

100 g (0.62 mol) of quinuclidin-3-one hydrochloride are suspended in 2 l of methanol. At 0° C., a solution of 33.4 g (0.62 mol) of sodium methoxide in 250 ml of methanol is slowly added dropwise. The mixture is stirred at room temperature for 16 h. The resulting precipitate is filtered off with suction, and the filtrate is concentrated in vacuo. The residue is partitioned between chloroform and water and extracted with chloroform. The combined organic phases are dried over sodium sulfate and concentrated in vacuo. 58.8 g (75.9% of theory) of the title compound are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[O:10])[CH2:3]2.C[O-].[Na+]>CO>[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[O:10])[CH2:3]2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Cl.N12CC(C(CC1)CC2)=O
Step Two
Name
sodium methoxide
Quantity
33.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between chloroform and water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N12CC(C(CC1)CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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